molecular formula C19H17N3O B3745470 2-anilino-N-benzylnicotinamide

2-anilino-N-benzylnicotinamide

Cat. No. B3745470
M. Wt: 303.4 g/mol
InChI Key: GXQUOPHVPAXEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-anilino-N-benzylnicotinamide” is a chemical compound that is also known as “Benzyl Nicotinamide”. It has a molecular formula of C13H12N2O .


Synthesis Analysis

An environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids derivatives has been reported . This operationally simple and green procedure was applied to a selection of primary aromatic amines giving rise to 23 derivatives of 2-anilino nicotinic acids in a very short reaction time (15–120 min) with good to excellent yield .


Molecular Structure Analysis

The molecular structure of “2-anilino-N-benzylnicotinamide” is complex and requires advanced computational techniques for analysis . Molecular simulations have provided new chemical insights into steric and electronic complementarities of these molecules to the binding sites of CDK2 and CDK7 .


Chemical Reactions Analysis

The chemical reactions involving “2-anilino-N-benzylnicotinamide” are complex and involve various factors. For instance, the synthesis of 2-anilino nicotinic acids derivatives involves the use of primary aromatic amines .

Mechanism of Action

While the exact mechanism of action for “2-anilino-N-benzylnicotinamide” is not specified, similar compounds have been studied for their binding selectivity in complexes with CDK2 and CDK7 . These studies provide valuable insights into the potential therapeutic applications of these compounds .

Safety and Hazards

The safety data sheet for a similar compound, N-BENZYLNICOTINAMIDE, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to use personal protective equipment as required and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-anilino-N-benzylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(21-14-15-8-3-1-4-9-15)17-12-7-13-20-18(17)22-16-10-5-2-6-11-16/h1-13H,14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQUOPHVPAXEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-N-benzylnicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-anilino-N-benzylnicotinamide
Reactant of Route 2
Reactant of Route 2
2-anilino-N-benzylnicotinamide
Reactant of Route 3
Reactant of Route 3
2-anilino-N-benzylnicotinamide
Reactant of Route 4
Reactant of Route 4
2-anilino-N-benzylnicotinamide
Reactant of Route 5
Reactant of Route 5
2-anilino-N-benzylnicotinamide
Reactant of Route 6
2-anilino-N-benzylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.